2,7-Dichloro-9h-fluoren-9-ol
Description
Structure
3D Structure
Properties
CAS No. |
7012-24-0 |
|---|---|
Molecular Formula |
C13H8Cl2O |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
2,7-dichloro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H8Cl2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H |
InChI Key |
WKWQWJZQAJVZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)O |
Origin of Product |
United States |
The Central Role of Fluorene Scaffolds in Chemistry and Material Science
The fluorene (B118485) scaffold, a polycyclic aromatic hydrocarbon with a distinctive biphenyl (B1667301) structure bridged by a methylene (B1212753) group, is a cornerstone in both organic chemistry and materials science. sioc-journal.cn Its rigid, planar, and π-conjugated system endows it with unique photoelectric properties, thermal stability, and a propensity for chemical modification. sioc-journal.cnhkbu.edu.hk These characteristics make fluorene and its derivatives highly sought-after for a variety of applications.
In materials science, fluorene derivatives are integral to the development of high-performance organic optoelectronic materials. They are used as the core of light-emitting materials in organic light-emitting diodes (OLEDs), with modifications to the fluorene structure allowing for the tuning of emission colors across the visible spectrum, including blue, green, and red. entrepreneur-cn.com Furthermore, their excellent film quality, energy level matching, and hole mobility make them suitable as hole transport materials in perovskite solar cells, contributing to improved device efficiency and stability. entrepreneur-cn.com The versatility of the fluorene framework also extends to its use in creating fluorescent probes and biosensors for biochemical studies. entrepreneur-cn.com
The structural motif of fluorene is also prevalent in numerous natural products and bioactive compounds, making it a valuable candidate in drug discovery. rug.nl Researchers have extensively investigated the pharmacological activities of fluorene derivatives and have identified potential applications in anti-tumor, anti-inflammatory, and antibacterial agents. entrepreneur-cn.com
The Significance of Halogenated Fluorene Derivatives in Advanced Syntheses
The introduction of halogen atoms, such as chlorine, into the fluorene (B118485) backbone significantly alters the molecule's physical, chemical, and biological properties. numberanalytics.com Halogenation is a fundamental transformation in organic chemistry that enhances the reactivity of a molecule, making it a valuable intermediate for subsequent chemical reactions. numberanalytics.comallen.innumberanalytics.com
Halogenated fluorenes are crucial building blocks in organic synthesis. tcichemicals.com The presence of halogens, like the two chlorine atoms in 2,7-Dichloro-9H-fluoren-9-ol, activates the molecule for a variety of coupling reactions. These reactions, including the Suzuki-Miyaura and Mizoroki-Heck reactions, are pivotal for constructing more complex molecules from simpler starting materials. tcichemicals.com For instance, the halogenated positions on the fluorene ring, often at the 2 and 7 positions, are frequently targeted for bromination or iodination, followed by coupling reactions to introduce new functional groups. mdpi.com
The electron-withdrawing nature of halogens can also be harnessed to control the reactivity of the fluorene system, allowing for selective chemical transformations. This level of control is essential for the precise synthesis of complex molecules with desired properties. Furthermore, halogenation can modify the biological activity of a compound, a key consideration in the development of pharmaceuticals. numberanalytics.com For example, 2,7-dichlorofluorene (B131596) is a known intermediate in the synthesis of the antimalarial drug lumefantrine (B1675429). google.comnih.gov
A Brief History of 9 Fluorenol Chemistry
The study of 9-fluorenol, the alcohol derivative of fluorene (B118485) where a hydroxyl group is attached to the bridging carbon, and its derivatives has a rich history. wikipedia.org 9-Fluorenol can be synthesized from the oxidation of fluorene to fluorenone, followed by reduction. researchgate.net Conversely, 9-fluorenol can be oxidized to form fluorenone. wikipedia.org
Early research, dating back to the mid-20th century, explored the fundamental reactions of 9-fluorenol. For instance, acid-catalyzed reactions of 9-fluorenol with 9-alkylidenefluorenes were investigated as early as 1956. acs.org The study of fluorenyl cations, which can be generated from fluorenol precursors, began in earnest in the 1950s and continues to be an area of active research, focusing on their synthesis and reactivity as fleeting intermediates. researchgate.net
The development of synthetic methods to create a wide array of 9-fluorenol derivatives has been a continuous effort. These derivatives have found applications in various fields, including as potential eugeroics (wakefulness-promoting agents) and in the synthesis of more complex molecular architectures. wikipedia.orgontosight.ai The unique structure of compounds like 9-phenyl-9-fluorenol, with its rigid planar backbone and functional groups, has made it a target for applications in materials science and as a candidate for drug design. ontosight.ai
The Rationale for and Scope of Research on 2,7 Dichloro 9h Fluoren 9 Ol
Synthesis of 2,7-Dichloro-9H-fluoren-9-one as a Key Intermediate
The synthesis of 2,7-dichloro-9H-fluoren-9-one is a crucial first step, and various methods have been developed to achieve this, primarily through the chlorination of fluorene or fluorenone derivatives.
The regioselective halogenation of fluorene derivatives presents a significant challenge in organic synthesis, necessitating precise control over substitution patterns. smolecule.com Conventional chlorination agents like chlorine, sulfuryl chloride, N-chlorosuccinimide, and phosphorus pentachloride often lead to substitution on the aromatic rings rather than at the desired positions. google.com
One established method for the synthesis of 2,7-dichlorofluorene, a precursor to the ketone, involves reacting fluorene with sulfuryl chloride in glacial acetic acid. google.com A patented process describes using sulfuryl chloride as the chlorinating agent, which is reported to increase the yield to 63.3% and reduce the amount of glacial acetic acid required, making it more cost-effective and environmentally friendly. google.com The reaction is typically carried out at a temperature of 16-20°C. google.com
Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of concentrated hydrochloric acid to produce the 2,7-dichloro derivative of fluorene. rsc.orgstackexchange.com The proposed mechanism suggests that NCS oxidizes chloride to chlorine, which then acts as the chlorinating agent. stackexchange.com
Direct chloroacetylation of 2,7-dichloro-9H-fluorene is another synthetic strategy. nih.govnih.gov This reaction, when carried out with chloroacetyl chloride and aluminum chloride in dichloromethane (B109758) at low temperatures (0–5 °C), can produce 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone in excellent yield. nih.gov
The following table summarizes different chlorination strategies for fluorene derivatives.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Fluorene | Sulfuryl chloride, Glacial acetic acid | 2,7-Dichlorofluorene | 63.3 | google.com |
| Fluorene | N-Chlorosuccinimide, Conc. HCl, Acetonitrile (B52724) | 2,7-Dichlorofluorene | 65 | rsc.org |
| 2,7-Dichloro-9H-fluorene | Chloroacetyl chloride, Aluminum chloride, Dichloromethane | 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | Not specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
Recent research has focused on developing greener and more efficient methods for the synthesis of 9-fluorenones. Aerobic oxidation of 9H-fluorenes in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF) has emerged as a promising technique. researchgate.net This method offers mild reaction conditions, simple workup procedures, and high yields. researchgate.net The use of a graphene-supported KOH composite as a catalyst in N,N-dimethylformamide has also been reported to achieve high yields and purity at room temperature. researchgate.net
While direct sustainable methods for 2,7-dichloro-9-fluorenone are not extensively detailed in the provided results, the oxidation of the corresponding 2,7-dichlorofluorene would be the logical subsequent step. The oxidation of 2,7-dibromofluorene (B93635) to 2,7-dibromofluorenone using chromium trioxide is a known transformation, suggesting a similar pathway could be employed for the chlorinated analogue. researchgate.net
Chemoselective Reduction Pathways to this compound
Once 2,7-dichloro-9H-fluoren-9-one is obtained, the subsequent step is its reduction to the corresponding alcohol, this compound. This transformation requires chemoselective reducing agents that specifically target the ketone functional group.
Sodium borohydride (B1222165) (NaBH4) is a commonly used and effective stoichiometric reducing agent for converting ketones to alcohols. quizlet.comyoutube.comresearchgate.net It is known for its selectivity, being less reactive than other metal hydrides like lithium aluminum hydride (LiAlH4), and can be used in alcoholic or even some aqueous solutions. quizlet.com The reduction of 9-fluorenone (B1672902) to 9-fluorenol using sodium borohydride is a well-established laboratory procedure, often resulting in a color change from the bright yellow of the ketone to the white of the alcohol. quizlet.comyoutube.com
A specific patented method describes the reduction of 2,7-dichloro-9-fluorenone-4-bromoethyl ketone using potassium borohydride in anhydrous methanol. google.com The reaction is carried out at reflux temperature for 8 hours. google.com
The following table details the use of stoichiometric reducing agents for the reduction of fluorenone derivatives.
| Starting Material | Reducing Agent | Solvent | Product | Reference |
| 9-Fluorenone | Sodium borohydride | Methanol | 9-Fluorenol | quizlet.comyoutube.com |
| 2,7-Dichloro-9-fluorenone-4-bromoethyl ketone | Potassium borohydride | Anhydrous Methanol | Not specified | google.com |
This table is interactive. Click on the headers to sort the data.
Catalytic hydrogenation is another important method for the reduction of carbonyl compounds. quizlet.com This process typically involves the use of hydrogen gas (H2) with a metal catalyst, such as platinum, palladium, or nickel, often under pressure and heat. quizlet.com While widely used in industrial processes, specific examples of catalytic hydrogenation for the direct synthesis of this compound from the corresponding ketone were not prominent in the search results. However, modern flow hydrogenation protocols are being developed for the chemoselective reduction of various functional groups, which could be applicable. mdpi.com For instance, using a Pd/C catalyst in a continuous flow system has been shown to reliably reduce nitro groups, though dehalogenation can be a side reaction with sensitive substrates. mdpi.com
Exploration of Novel Synthetic Routes to this compound
Beyond the conventional two-step synthesis, alternative routes are being explored. One such approach involves the ring-opening of epoxides. For example, 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane can be converted to 1-(2,7-dichloro-9H-fluoren-4-yl)-2-(methylselanyl)ethanol using dimethyl diselenide and sodium borohydride. tandfonline.com While this does not directly yield this compound, it demonstrates the utility of fluorene-based epoxides as versatile intermediates in the synthesis of more complex derivatives. tandfonline.comresearchgate.net This highlights a potential area for future research in developing novel synthetic pathways to the target compound.
Optimization and Scale-up Considerations in this compound Synthesis
The optimization and scale-up of the synthesis of this compound primarily focus on the efficient and safe production of its precursor, 2,7-dichlorofluorene. Significant improvements in yield and process safety have been achieved by moving away from traditional methods that use chlorine gas.
A key optimization involves the substitution of chlorine gas with sulfuryl chloride as the chlorinating agent. rsc.org This change addresses the hazards associated with handling highly reactive and pungent chlorine gas. ecochem.com.co Research detailed in patent literature demonstrates that this process can be optimized to significantly increase yield and reduce waste. For instance, a traditional method using chlorine gas in a large volume of glacial acetic acid reported yields of only 35%. rsc.org By contrast, an optimized process using sulfuryl chloride has been developed. rsc.orggoogle.com
This optimized method involves several key parameter adjustments. The volume of the solvent, glacial acetic acid, was substantially reduced. Furthermore, the use of a catalyst, such as ferric chloride, was incorporated to facilitate the reaction. Temperature control is also a critical factor; the process involves cooling the reaction mixture during the dropwise addition of sulfuryl chloride, followed by a period of heating to ensure the reaction goes to completion. google.com These modifications have been reported to nearly double the yield to 63.3%, while also saving costs and reducing the environmental impact by minimizing solvent use. rsc.org
Another method presented as safe and effective for controlling the reaction involves using manganese dioxide (MnO₂) and dripping concentrated hydrochloric acid for the chlorination step. masterorganicchemistry.com This approach is reported to yield a higher purity product. masterorganicchemistry.com
For the final reduction step from 2,7-dichlorofluoren-9-one to this compound, optimization focuses on the choice of reducing agent and reaction conditions. Sodium borohydride is often preferred for scale-up over more powerful and hazardous reagents like lithium aluminum hydride. The reaction is typically run at or below room temperature to ensure high selectivity and minimize side reactions. The workup procedure is straightforward, involving quenching with water or dilute acid, followed by extraction and crystallization to isolate the final alcohol product.
Data Tables
Table 1: Comparison of Chlorination Methods for Fluorene
| Chlorinating Agent | Catalyst/Solvent System | Reported Yield | Key Features |
| Chlorine Gas | Glacial Acetic Acid | 35% rsc.org | Older method, hazardous, large solvent volume. rsc.org |
| N-Chlorosuccinimide (NCS) | Acetonitrile / conc. HCl | 65% Current time information in Bangalore, IN. | Common lab-scale method. Current time information in Bangalore, IN. |
| Sulfuryl Chloride | Glacial Acetic Acid / FeCl₃ | 63.3% rsc.org | Safer, higher yield, reduced solvent. rsc.org |
| Sulfuryl Chloride | Organic Solvent | Good Yield, High Purity ecochem.com.co | Scalable, controlled addition. ecochem.com.co |
Table 2: Optimized Parameters for 2,7-Dichlorofluorene Synthesis via Sulfuryl Chloride
| Parameter | Conventional Method | Optimized Method |
| Chlorinating Agent | Chlorine Gas | Sulfuryl Chloride |
| Solvent Ratio (Fluorene:Glacial Acetic Acid) | 1:10 (g/mL) | 1:2.5 (g/mL) |
| Catalyst | Not specified | Ferric Chloride |
| Temperature Control | Not specified | Cool to 16-20°C for addition, then heat to 95°C |
| Reported Yield | 35% | 63.3% |
| Data sourced from patent CN105001044A. rsc.orggoogle.com |
Reactions Involving the Hydroxyl Group at C-9
The hydroxyl group at the C-9 position is a key site for the chemical modification of this compound, enabling a range of transformations.
Selective Oxidation to 2,7-Dichloro-9H-fluoren-9-one
The selective oxidation of this compound to its corresponding ketone, 2,7-Dichloro-9H-fluoren-9-one, is a common and important transformation. scirp.org This reaction can be achieved using various oxidizing agents.
Kinetic studies on the oxidation of fluorene derivatives, including 2,7-dichlorofluorene, by potassium permanganate (B83412) in acidic and alkaline media have been conducted. scirp.orgresearchgate.net In these studies, the final oxidation product was identified as the corresponding 9-fluorenone derivative. scirp.orgresearchgate.net The reaction stoichiometry for the oxidation of fluorene derivatives by permanganate was determined to be 5:4 (fluorene derivative:permanganate). scirp.org Spectroscopic analysis, such as FT-IR, confirms the conversion by the appearance of a strong carbonyl (C=O) stretching band around 1712 cm⁻¹ in the product, which is absent in the starting alcohol. scirp.org
The rate of oxidation is influenced by the substituents on the fluorene ring, with the following order of reactivity observed: Fluorene > 2,7-diiodofluorene > 2,7-dibromofluorene > 2,7-dichlorofluorene. scirp.orgresearchgate.net This indicates that the electron-withdrawing nature of the chlorine atoms deactivates the ring towards oxidation compared to the parent fluorene and other halogenated derivatives.
Other oxidizing agents, such as chromium trioxide, have also been employed for the oxidation of fluorene derivatives to fluorenones. researchgate.net Furthermore, an efficient and environmentally friendly method for the synthesis of 9-fluorenones from 9H-fluorenes has been developed using aerobic oxidation in the presence of potassium hydroxide in tetrahydrofuran (THF). researchgate.net
| Oxidizing Agent | Product | Key Findings | Reference |
|---|---|---|---|
| Potassium Permanganate (in acidic or alkaline media) | 2,7-Dichloro-9H-fluoren-9-one | Reaction follows first-order kinetics with respect to permanganate. The oxidation rate is slower than that of fluorene and other halogenated derivatives. | scirp.orgresearchgate.net |
| Chromium Trioxide | 2,7-Dichloro-9H-fluoren-9-one | A classical method for the oxidation of fluorene derivatives. | researchgate.net |
| Air (O2) with KOH in THF | 2,7-Dichloro-9H-fluoren-9-one | A green and highly efficient method for the synthesis of 9-fluorenones. | researchgate.net |
Esterification and Etherification Reactions of the C-9 Hydroxyl Group
The hydroxyl group of this compound can undergo esterification and etherification reactions to form a variety of derivatives. For instance, the methyl ester of 2,7-dichloro-9-hydroxy-9H-fluorene-9-carboxylic acid has been synthesized, indicating that the hydroxyl group can be present alongside an ester functionality at the C-9 position. epa.govepa.govalfa-chemistry.com
Etherification reactions are also possible. The synthesis of ethers from alcohols can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. thieme-connect.de In the context of fluorenol derivatives, the reaction of 9-diazo-9H-fluorene with alcohols and phenols, catalyzed by a dicationic platinum complex, affords the corresponding ethers in high yields. thieme-connect.de
Nucleophilic Substitution Reactions at the C-9 Position
The C-9 position of fluorene derivatives is susceptible to nucleophilic substitution reactions, particularly when the hydroxyl group is converted into a good leaving group. The formation of a carbocation at the C-9 position facilitates the attack of various nucleophiles. uga.edu For example, irradiation of 9-aryl-9-fluorenol derivatives can lead to the formation of a 9-aryl-9-fluorenyl cation, which can then react with nucleophiles. uga.edu
Protective Group Strategies for the 9-Hydroxyl Moiety
In multi-step syntheses, it is often necessary to protect the hydroxyl group at the C-9 position to prevent it from reacting with reagents intended for other parts of the molecule. A protecting group is a reversibly formed derivative of a functional group that masks its reactivity. organic-chemistry.org
Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), ethers (e.g., methoxymethyl, MOM), and esters. The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal (deprotection). organic-chemistry.org For instance, the 9-phenyl-9-fluorenyl (Pf) group has been used as a protecting group for nitrogen in amino acids, highlighting the utility of the fluorenyl scaffold in protective group chemistry. aalto.finih.gov While this is for nitrogen protection, similar principles apply to the protection of hydroxyl groups. The stability of the Pf group, which is significantly more acid-stable than the trityl group, suggests that fluorenyl-based protecting groups can be robust. aalto.fi
Electrophilic and Nucleophilic Reactions on the Dichlorinated Fluorene Core
The aromatic rings of the 2,7-dichlorofluorene core can undergo further functionalization through electrophilic and nucleophilic substitution reactions.
Directed Aromatic Functionalization Considering Halogen Directing Effects
The chlorine atoms at the 2 and 7 positions of the fluorene ring are deactivating yet ortho-, para-directing substituents for electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.comlibretexts.org This is due to the interplay of two opposing electronic effects:
Inductive Effect (-I): Chlorine is more electronegative than carbon and therefore withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack. libretexts.orgwikipedia.org
Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system, increasing the electron density at the ortho and para positions. libretexts.orgmasterorganicchemistry.com
While the inductive effect outweighs the resonance effect, making halogens deactivators, the resonance effect is sufficient to direct incoming electrophiles to the positions ortho and para to the chlorine atoms. libretexts.orglibretexts.org In 2,7-dichlorofluorene, the positions ortho to the chlorine atoms are 1, 3, 6, and 8, and the para positions are not available. Therefore, further electrophilic substitution would be expected to occur at the 1, 3, 6, and 8 positions.
The synthesis of 2,7-dichlorofluorene itself is an example of electrophilic aromatic substitution, where fluorene is chlorinated using reagents like sulfuryl chloride in glacial acetic acid. google.com
Metal-Catalyzed Coupling and C-H Functionalization Reactions
Metal-catalyzed reactions are instrumental in expanding the molecular complexity of the 2,7-dichlorofluorene scaffold. These transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of derivatives.
Coupling Reactions:
Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, are powerful tools for functionalizing the aryl chloride positions of the fluorene ring system. umb.edueie.grustc.edu.cn While direct coupling at the chlorinated positions of this compound is a potential pathway, many synthetic strategies involve the transformation of the fluorenol into a more reactive intermediate, such as 2,7-dichlorofluorenone or a 9-substituted 2,7-dichlorofluorene. nih.govrsc.org For instance, 2,7-dibromo-9-heterofluorenes, which are analogous to their chloro counterparts, serve as key building blocks in the synthesis of conjugated polymers through Suzuki coupling reactions. researchgate.net
C-H Functionalization:
Direct C-H functionalization offers an atom-economical approach to modify the fluorene core. While specific examples detailing the C-H functionalization of this compound are not extensively documented, related transformations on the 2,7-dichlorofluorene framework highlight the potential of this strategy. For example, iron-catalyzed sp3 C-H alkylation of fluorene derivatives with alcohols has been demonstrated as an effective method for introducing alkyl substituents at the C-9 position. acs.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with the fluorene, followed by reduction. acs.orgrsc.org Furthermore, photoredox catalysis has emerged as a powerful platform for C-H functionalization, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov These methods could conceivably be applied to this compound to achieve selective functionalization.
| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3 | 2,7-Dibromo-9-silafluorene | Poly(2,7-dibenzosilole) | researchgate.net |
| Iron-Catalyzed C-H Alkylation | FeCl2, phenanthroline, KOtBu | Fluorene and Benzyl alcohol | 9-Benzylfluorene | acs.org |
| Copper-Catalyzed C-H Alkylation | Cu catalyst | Fluorene and Alcohols | 9-Alkylfluorene | rsc.org |
| Nickel-Catalyzed Reductive Coupling | Ni catalyst | Bromopyridines and Tertiary alkyl bromides | Alkylated pyridines | researchgate.net |
Rearrangement Reactions and Acid-Catalyzed Transformations
The presence of the hydroxyl group at the C-9 position makes this compound susceptible to rearrangement and acid-catalyzed reactions. These transformations often proceed through carbocationic intermediates, leading to a variety of products.
One notable reaction is the acid-catalyzed dehydration of 9-fluorenols to form fluorenylidene-containing compounds or dimers. For instance, the boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides results in the formation of functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. thieme-connect.de This reaction is proposed to proceed through an allene (B1206475) carbocation intermediate. thieme-connect.de
In the presence of a strong acid, this compound can also undergo rearrangement to form other isomers or undergo intermolecular condensation reactions. The specific outcome is highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent employed.
Mechanistic Investigations of this compound Reactivity
Mechanistic studies into the reactivity of this compound and related compounds provide valuable insights into the reaction pathways and the factors that govern product formation.
Metal-Catalyzed Reactions: The general mechanism for transition metal-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. ustc.edu.cnprinceton.edu For C-H functionalization reactions following a "borrowing hydrogen" pathway, the mechanism typically involves the metal-catalyzed dehydrogenation of the alcohol to an aldehyde or ketone, followed by condensation with the fluorene substrate to form a fluorenylidene intermediate. acs.org Subsequent reduction of this intermediate by the metal hydride species regenerates the catalyst and yields the C-9 alkylated product. acs.org
Synthesis of Novel 9-Substituted 2,7-Dichlorofluorene Derivatives
The hydroxyl group at the C-9 position of this compound is a prime site for substitution, enabling the introduction of a wide array of functional groups and molecular fragments. This reactivity is central to the synthesis of novel fluorene derivatives with tailored properties.
One significant area of research has been the alkylation of the C-9 position. For instance, nickel-catalyzed C(sp3)–H alkylation has been successfully employed using various alcohols as the alkylating agents. researchgate.netrsc.org This "borrowing hydrogen" methodology provides a green and efficient route to 9-alkylated fluorenes. rsc.org A notable example is the synthesis of 2,7-dichloro-9-hexyl-9H-fluorene, achieved with a 79% yield. rsc.org
Furthermore, the C-9 position can be functionalized with more complex moieties. Research has demonstrated the synthesis of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, a precursor for further derivatization. researchgate.netresearchgate.net This compound can then undergo reactions, such as coupling with 4-chlorobenzyl alcohol in the presence of a nickel complex, to yield 2-(dibutylamino)-1-((S)-2,7-dichloro-9-(4-chlorobenzyl)-9H-fluoren-4-yl)ethan-1-ol. rsc.org
The versatility of the 9-position is also highlighted in the synthesis of compounds with potential applications in materials science. For example, 2,2''-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1':4',1''-terphenyl has been synthesized, showcasing the ability to link two 2,7-dichlorofluoren-9-ol units to a central terphenyl core. nih.gov This reaction typically involves the reaction of a di-lithiated terphenyl species with 2,7-dichlorofluorenone. nih.gov
The following table summarizes representative examples of 9-substituted 2,7-dichlorofluorene derivatives synthesized from this compound or its corresponding ketone.
| Derivative Name | Starting Material | Key Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|---|
| 2,7-dichloro-9-hexyl-9H-fluorene | 2,7-dichloro-9H-fluorene | Hexanol, Nickel catalyst | 79 | rsc.org |
| 2-(dibutylamino)-1-((S)-2,7-dichloro-9-(4-chlorobenzyl)-9H-fluoren-4-yl)ethan-1-ol | 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | 4-chlorobenzyl alcohol, Nickel complex, KOtBu | 74 | researchgate.netrsc.org |
| 2,2''-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1':4',1''-terphenyl | 2,7-dichlorofluorenone | 2,2''-diiodo-1,1':4',1''-terphenyl, n-butyllithium | Not Reported | nih.gov |
Halogen Exchange and Further Functionalization on the Aromatic Rings
The chlorine atoms at the 2- and 7-positions of the fluorene ring are not merely passive substituents; they offer opportunities for further functionalization through halogen exchange reactions and cross-coupling chemistries. These transformations are critical for modulating the electronic properties and extending the molecular architecture of the fluorene core.
While direct halogen exchange on this compound itself is not extensively documented, related chemistries on the 2,7-dihalofluorene scaffold are well-established and provide a clear pathway for such modifications. For instance, Suzuki coupling reactions are commonly used to introduce aryl or heteroaryl groups at these positions. researchgate.net This palladium-catalyzed reaction typically involves the coupling of a boronic acid or ester with the dihalo-fluorene derivative. researchgate.net This approach has been instrumental in synthesizing 2,7-diaryl substituted fluorenes and fluorenones, which are of interest for their optical and electronic properties. researchgate.net
Another key reaction is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds at the 2- and 7-positions. This is a powerful tool for creating novel amine-functionalized fluorene derivatives, which have applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Although the primary focus of many studies is on the derivatization of the more reactive 2,7-dibromofluorene, the principles are transferable to the dichloro analogue, albeit potentially requiring more forcing reaction conditions or specialized catalyst systems. The synthesis of 2,7-dichlorofluorene itself is efficiently achieved by the chlorination of fluorene using sulfuryl chloride in glacial acetic acid. google.com
Preparation of Bifunctional and Multifunctional Fluorene Systems
The strategic placement of reactive sites on the this compound scaffold allows for the construction of complex bifunctional and multifunctional fluorene systems. These molecules, which incorporate multiple distinct chemical functionalities, are of great interest for applications in supramolecular chemistry, materials science, and medicinal chemistry.
A prime example of creating a multifunctional system is the synthesis of 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues. nih.gov In this multi-step synthesis, the 2,7-dichlorofluorene moiety is first functionalized at the 4-position to introduce a thiazole (B1198619) ring. nih.gov This intermediate is then further elaborated to incorporate either a thiazolidinone or an azetidinone ring, both of which are known pharmacophores. nih.gov This approach effectively combines the fluorene core with other biologically active heterocyclic systems.
The synthesis of 2,2''-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1':4',1''-terphenyl also represents the creation of a bifunctional system, where two fluorenol units are tethered to a central aromatic linker. nih.gov Such molecules can exhibit interesting photophysical properties and have potential as host molecules in supramolecular assemblies. nih.gov
The ability to perform distinct chemical transformations at the C-9 position and the C-2/C-7 positions is key to developing these complex architectures. For example, one could envision a synthetic route where the 9-hydroxyl group is first converted to another functional group, followed by Suzuki or Buchwald-Hartwig coupling at the 2- and 7-positions to introduce additional functionalities.
Stereochemical Aspects and Chiral Derivatization
When the substituents at the 9-position of the fluorene ring are different, the C-9 carbon becomes a stereocenter. This introduces the possibility of creating chiral fluorene derivatives, which are of significant interest in areas such as asymmetric catalysis, chiral recognition, and materials with chiroptical properties.
While the literature specifically detailing the chiral derivatization of this compound is limited, the principles of asymmetric synthesis can be applied. The reduction of the parent ketone, 2,7-dichlorofluorenone, to the corresponding alcohol using a chiral reducing agent would be a direct method to obtain one enantiomer in excess.
Furthermore, the introduction of a chiral auxiliary at the 9-position can be used to direct subsequent stereoselective reactions on other parts of the molecule. Alternatively, the resolution of a racemic mixture of a 9-substituted 2,7-dichlorofluorene derivative can be achieved through classical methods or by chiral chromatography. core.ac.ukuni-tuebingen.de
The synthesis of compounds like 2-(dibutylamino)-1-((S)-2,7-dichloro-9-(4-chlorobenzyl)-9H-fluoren-4-yl)ethan-1-ol, where a stereocenter is present, highlights the importance of controlling stereochemistry in these systems. rsc.org The specific stereoisomer synthesized can have a profound impact on its biological activity or its performance in a material. The development of chiral stationary phases for HPLC is an area where chiral fluorene derivatives could find application. core.ac.ukuni-tuebingen.de
Applications of 2,7 Dichloro 9h Fluoren 9 Ol As a Versatile Synthetic Building Block
Intermediate in Pharmaceutical and Bioactive Compound Synthesis
The 2,7-dichlorofluorene (B131596) scaffold is a key component in the architecture of various biologically active molecules. Its derivatives have been extensively explored for their therapeutic potential, leveraging the unique steric and electronic properties of the fluorene (B118485) core.
Role in the Synthesis of Antimalarial Agents and Their Precursors
2,7-Dichloro-9H-fluoren-9-ol and its parent compound, 2,7-dichlorofluorene, are crucial intermediates in the synthesis of fluorene-based antimalarial drugs. Notably, 2,7-dichlorofluorene serves as a backbone for the well-known antimalarial drug Lumefantrine (B1675429). The synthesis of potent antimalarial agents often involves the elaboration of the fluorene core at the 9-position and other sites.
Research has been conducted on the synthesis of α-(alkylaminomethyl)-2,7-dichloro-9-substituted benzylidene-4-fluorenemethanols to improve the oral antimalarial activities of previously reported fluorenemethanols. In these studies, a series of 24 such compounds were synthesized and screened for their activity against Plasmodium berghei in mice. Several of these compounds demonstrated significant antimalarial activity, with some showing superior efficacy to the standard drug chloroquine. The following table summarizes the in vivo antimalarial activity of selected synthesized fluorenemethanol derivatives compared to chloroquine.
Table 1: In Vivo Antimalarial Activity of Selected Fluorenemethanol Derivatives against P. berghei
| Compound | ED50 (mg.kg-1.d-1 x 3) | ED90 (mg.kg-1.d-1 x 3) |
|---|---|---|
| Compound 1 | 1.0 | 1.6 |
| Compound 2 | 0.6 | 0.9 |
| Compound 3 | 0.7 | 1.5 |
| Compound 4 | 0.8 | 1.6 |
| Chloroquine (Reference) | 1.9 | 2.9 |
Precursor for Bioactive Heterocyclic Compounds (e.g., thiazolidinones, azetidinones)
The 2,7-dichlorofluorene moiety has been successfully incorporated into various heterocyclic systems to create novel bioactive compounds. Thiazolidinones and azetidinones are two such classes of heterocycles that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
In one study, a series of new thiazolidinone and azetidinone derivatives based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole scaffold were synthesized. The synthetic pathway involved the initial preparation of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, which was then reacted with various aromatic or heteroaromatic aldehydes to form Schiff base intermediates. These intermediates were subsequently cyclized with thioglycolic acid or chloroacetyl chloride to yield the target thiazolidinones and azetidinones, respectively. The synthesized compounds were evaluated for their antimicrobial and cytotoxic activities, with some derivatives showing remarkable efficacy.
Monomer and Building Block in Polymer Chemistry and Advanced Materials Science
The rigid and planar nature of the fluorene ring makes it an attractive building block for the synthesis of high-performance polymers. The incorporation of the 2,7-dichlorofluorene unit can impart desirable thermal, mechanical, and optical properties to the resulting materials.
Integration into Polyfluorenes and Conjugated Polymer Systems for Device Applications
Polyfluorenes are a class of conjugated polymers that are widely studied for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The 2,7-disubstituted fluorene unit is a fundamental component of the polymer backbone, and the properties of the resulting polymer can be tuned by modifying the substituents at the 9-position and by copolymerization with other aromatic monomers.
Well-defined poly(2,7-fluorene) derivatives have been prepared through palladium-catalyzed coupling reactions. These polymers often exhibit strong blue photoluminescence with high quantum yields. The introduction of specific functional groups can also lead to materials with interesting electronic properties, such as base-dopable conducting polymers.
Role in Thermosetting Resins and Engineering Plastics Development
The incorporation of the fluorene moiety into thermosetting resins and engineering plastics can significantly enhance their thermal and mechanical properties. The rigidity of the fluorene structure contributes to higher glass transition temperatures (Tg), improved thermal stability, and better mechanical strength at elevated temperatures.
Fluorene-containing epoxy resins have been synthesized by the polycondensation of 9,9-bis(4-hydroxyphenyl)fluorene with epichlorohydrin. The resulting cured epoxy polymers exhibit superior heat resistance and lower moisture uptake compared to conventional bisphenol A epoxy resins, making them suitable for high-temperature adhesives, coatings, and matrix resins for advanced composites. emerald.comresearchgate.netresearcher.life
Similarly, fluorene-based polyimides, synthesized from diamines containing the fluorene structure, demonstrate excellent thermal stability, with high glass transition temperatures and decomposition temperatures. researchgate.netmdpi.com These properties, along with good mechanical strength, make them candidates for applications in the aerospace and electronics industries. The rigid nature of the fluorene group helps to create polymers with high tensile strength and Young's modulus. rsc.org
Scaffold for Optoelectronic and Liquid Crystalline Materials (as a synthetic precursor)
The unique shape and electronic properties of the fluorene core make it a valuable scaffold for the design and synthesis of materials with tailored optoelectronic and liquid crystalline properties.
As a precursor, the 2,7-disubstituted fluorene framework allows for the attachment of various functional groups to create molecules with specific liquid crystalline phases or light-emitting characteristics. For instance, the synthesis of 2,7-diethynyl-9,9-dihexylfluorene-based frameworks, which are then modified with aromatic rings and alkoxy chains, has led to the development of new liquid crystals that exhibit nematic phases and emit blue light. The fluorene unit is a key component in creating rod-like molecules that can self-assemble into ordered liquid crystalline structures.
Contributions to Supramolecular Chemistry and Host-Guest Systems
The chlorinated fluorenol core of this compound provides a unique platform for designing molecules capable of forming ordered, non-covalent assemblies. The flat and aromatic nature of the fluorene system is conducive to π-π stacking interactions, a key driving force in the self-assembly of many supramolecular structures. The chlorine substituents can further influence these interactions through halogen bonding, a directional interaction that can be exploited for the rational design of crystal lattices and other organized assemblies.
The hydroxyl group at the C9 position is a critical functional handle. It can be readily derivatized to introduce recognition sites for specific guest molecules, transforming the fluorenol derivative into a host molecule. For instance, etherification or esterification reactions can append crown ether moieties for cation binding, or hydrogen-bonding motifs for the recognition of neutral organic molecules.
Potential Supramolecular Architectures Derived from this compound:
| Supramolecular Structure | Key Interactions | Potential Guest Molecules |
| Calixarene-like Macrocycles | π-π stacking, Halogen bonding | Fullerenes, Aromatic compounds |
| Self-Assembled Monolayers | Van der Waals forces, Dipole-dipole | N/A (Surface modification) |
| Molecular Tweezers/Clips | Host-guest interactions | Planar aromatic molecules |
| Liquid Crystals | Anisotropic molecular shape | N/A (Mesophase formation) |
Detailed research into the synthesis of such systems would likely involve multi-step synthetic pathways, where this compound serves as a key intermediate. The precise control over the geometry and electronic properties offered by this building block could lead to the development of novel materials with applications in molecular sensing, separations, and electronics.
Applications in Ligand Design for Catalysis
The fluorene scaffold has been incorporated into various ligand frameworks to support transition metal catalysts. The rigidity of the fluorene unit can impart thermal stability to the resulting metal complexes and can influence the steric environment around the metal center, thereby affecting the catalyst's activity and selectivity.
The 2,7-dichloro-substituted fluorene core in this compound can be functionalized to create bidentate or polydentate ligands. For example, the hydroxyl group can be converted into a phosphine, amine, or N-heterocyclic carbene (NHC) precursor. Furthermore, the aromatic rings of the fluorene can be subjected to further electrophilic substitution or cross-coupling reactions to introduce additional coordinating groups.
Examples of Potential Ligand Types from this compound:
| Ligand Type | Potential Coordinating Atoms | Target Catalytic Reactions |
| Phosphine Ligands | P, O | Cross-coupling reactions (e.g., Suzuki, Heck) |
| N-Heterocyclic Carbene (NHC) Ligands | C, O | Olefin metathesis, C-H activation |
| Pincer Ligands | N, P, O; C, N, N | Dehydrogenation, Hydrogenation |
The electron-withdrawing nature of the chlorine atoms in this compound can modulate the electronic properties of the resulting ligands. This can have a significant impact on the reactivity of the metal center, potentially leading to catalysts with enhanced performance for specific transformations. For instance, in cross-coupling reactions, the electronic tuning of the ligand can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
While the direct use of this compound as a ligand is unlikely, its role as a precursor is highly plausible. The synthesis of sterically demanding and electronically tuned ligands based on this scaffold could open up new avenues in homogeneous catalysis.
Computational and Theoretical Investigations of 2,7 Dichloro 9h Fluoren 9 Ol
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Prediction of Reaction Pathways and Energy Landscapes via Computational Modeling
There are no available computational models predicting the reaction pathways or mapping the energy landscapes for 2,7-Dichloro-9H-fluoren-9-ol. This type of investigation would be valuable for understanding its reactivity, potential degradation products, or its role as a synthetic intermediate. At present, the reaction mechanisms and associated energetics for this compound have not been computationally explored in the accessible literature.
Conformational Analysis and Intermolecular Interaction Studies
No studies were found that focused on the conformational analysis or intermolecular interactions of this compound through computational methods. Such research would provide insight into the molecule's three-dimensional structure, its flexibility, and how it interacts with itself or other molecules through forces like hydrogen bonding or van der Waals interactions. This information remains uninvestigated in the public domain.
Molecular Dynamics Simulations for Solution-Phase Behavior and Assemblies
Molecular dynamics simulations are a powerful tool for understanding the behavior of molecules in solution and their tendency to form larger assemblies. However, no published studies employing molecular dynamics simulations to investigate the solution-phase behavior of this compound could be located. Therefore, its dynamic properties, solvation characteristics, and aggregation behavior have not been computationally modeled.
Development of Structure-Reactivity Relationships through Computational Methods
The development of quantitative structure-reactivity relationships (QSRR) through computational methods relies on the availability of calculated molecular descriptors and experimental reactivity data. For this compound, there is a lack of both the necessary computational data and the corresponding experimental results in the available literature to establish any such relationships.
Advanced Analytical Methodologies for Research on 2,7 Dichloro 9h Fluoren 9 Ol Systems
Chromatographic Techniques for Separation, Isolation, and Purity Profiling
Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For 2,7-Dichloro-9H-fluoren-9-ol, various chromatographic methods are employed to ensure purity, isolate the compound for further study, and monitor the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method is critical for obtaining reliable and reproducible results. researchgate.net Reversed-phase HPLC is particularly well-suited for this molecule due to its aromatic and moderately polar nature.
Method development typically involves the systematic optimization of several parameters to achieve efficient separation from starting materials, byproducts, and degradation products. Key parameters include the choice of stationary phase (the column), the composition of the mobile phase, and the detection wavelength. A C18 column is a common starting point for the stationary phase, offering excellent hydrophobic retention for the fluorene (B118485) core. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with the gradient or isocratic elution profile tailored to achieve the desired separation. UV detection is highly effective, given the strong chromophore of the fluorene ring system.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides strong hydrophobic interaction with the fluorene core for good retention and separation. |
| Mobile Phase | A: Water; B: Acetonitrile | A standard reversed-phase solvent system offering a wide polarity range. |
| Gradient | 70% B to 95% B over 15 min | Allows for the elution of compounds with varying polarities, ensuring separation of the main peak from potential impurities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate balancing resolution and analysis time. |
| Detection | UV at 254 nm | The aromatic fluorene system exhibits strong absorbance at this wavelength, providing high sensitivity. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the presence of a polar hydroxyl (-OH) group, this compound has a relatively high boiling point and is not ideally suited for direct GC analysis. To overcome this, a derivatization step is typically employed to convert the alcohol into a more volatile and thermally stable derivative, such as a silyl (B83357) ether (e.g., by reacting with BSTFA) or an ester.
Once derivatized, the compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This approach is particularly useful for monitoring the progress of reactions where this compound is either a reactant or a product. rsc.org By taking small aliquots from the reaction mixture over time, derivatizing them, and injecting them into the GC, researchers can track the disappearance of starting materials and the appearance of products, thereby optimizing reaction conditions. rsc.org
When a pure sample of this compound is required for structural elucidation, biological testing, or as a standard, preparative chromatography is the method of choice. semanticscholar.orgspringernature.com This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle greater quantities of material.
Both preparative HPLC and classic column chromatography are effective. springernature.com In column chromatography, a stationary phase like silica (B1680970) gel is used with a solvent system, often a mixture of hexane (B92381) and ethyl acetate, to separate the target compound from impurities. rsc.org Preparative HPLC provides higher resolution and is often used for final purification steps. nih.gov The method involves scaling up the conditions from an analytical HPLC run, collecting the fraction corresponding to the this compound peak, and then removing the solvent to yield the purified compound. springernature.com
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of chemical compounds. longdom.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with extremely high accuracy (typically to within 5 parts per million), which allows for the confident determination of a compound's elemental composition. longdom.orgnih.gov
For this compound, HRMS is used to confirm its molecular formula, C₁₃H₈Cl₂O. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion, and the high accuracy of this measurement allows differentiation from other potential formulas with the same nominal mass. pnnl.gov The distinct isotopic pattern created by the two chlorine atoms (³⁵Cl and ³⁷Cl) serves as an additional, definitive confirmation of the compound's identity.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragments, researchers can gain valuable structural information that corroborates the proposed chemical structure.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₁₃H₈Cl₂O | Determined from accurate mass measurement. |
| Theoretical Exact Mass | 249.99522 Da | Calculated for the most abundant isotopes ([M+H]⁺ of C₁₃H₉³⁵Cl₂O⁺). |
| Observed Mass | e.g., 249.9951 Da | An experimental value within a few ppm of the theoretical mass confirms the elemental formula. |
| Isotopic Pattern | M, M+2, M+4 peaks | The characteristic ratio for two chlorine atoms provides definitive evidence of their presence. |
| Likely Fragments | Loss of H₂O, Loss of Cl | Fragmentation patterns help confirm the presence of hydroxyl and chloro functional groups. |
X-ray Crystallography for Definitive Solid-State Structure Determination
In such a study, the fluorene ring system was found to be essentially planar. researchgate.netnih.gov This planarity is a key feature of the fluorene core. The analysis provides exact bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's solid-state conformation. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.net
Table 3: Representative Crystallographic Data for a 2,7-Dichloro-9H-fluorene Derivative researchgate.netnih.gov
| Parameter | Value | Detail |
| Crystal System | Triclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P-1 | Specifies the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.0009 Å, b = 10.8847 Å, c = 11.0853 Å | Defines the size and shape of the repeating unit in the crystal. |
| Fluorene Ring System | Essentially planar | Confirms the expected geometry of the aromatic core. |
| Key Interactions | Intermolecular O—H⋯N hydrogen bonds | Reveals how molecules are arranged and interact within the crystal structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), a complete picture of the molecular skeleton can be assembled.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the C9 carbon. Due to the molecule's symmetry, the aromatic region would be simplified. The protons at positions 1 and 8 would be equivalent, as would the protons at 3 and 6, and 4 and 5. The proton at C9 (H9) would appear as a singlet, coupled to the hydroxyl proton, which may or may not be visible depending on the solvent used. The ¹³C NMR spectrum would similarly show a reduced number of signals due to symmetry, confirming the positions of the chlorine substituents. researchgate.net
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| H1, H8 | ~7.6 | ~121 | Aromatic protons adjacent to the bridge and a chlorinated ring. |
| H3, H6 | ~7.4 | ~125 | Aromatic protons ortho to the chlorine atoms. |
| H4, H5 | ~7.5 | ~128 | Aromatic protons meta to the chlorine atoms. |
| H9 | ~5.5 | ~75 | Methine proton adjacent to the hydroxyl group. chemicalbook.com |
| C2, C7 | - | ~132 | Carbons directly attached to chlorine atoms. |
| C9 | - | ~75 | Carbon bearing the hydroxyl group. |
| Quaternary Carbons | - | ~140-145 | Bridgehead and fused ring carbons. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these methods are crucial for confirming the presence of its key structural features: the hydroxyl group, the dichlorinated fluorene backbone, and the carbon-oxygen bond at the C9 position.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. The fluorene ring system, being a π-conjugated structure, gives rise to a series of characteristic bands. The presence of substituents, in this case, two chlorine atoms and a hydroxyl group, influences the vibrational frequencies of the parent fluorene structure.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. Vibrational modes that result in a change in the molecule's polarizability are Raman active. For this compound, the symmetric vibrations of the aromatic rings and the C-Cl bonds are expected to produce strong Raman signals.
The primary vibrational modes anticipated for this compound are:
O-H Stretch: The hydroxyl group gives rise to a characteristic, often broad, stretching vibration in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding interactions in the solid state or in solution.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear in the region of 3000-3100 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the fluorene rings typically result in multiple bands in the 1450-1650 cm⁻¹ region.
C-O Stretch: The stretching vibration of the C-O single bond at the C9 position is expected to be observed in the 1000-1200 cm⁻¹ range.
C-Cl Stretch: The carbon-chlorine stretching vibrations will produce strong absorptions in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. These bands can also be prominent in the Raman spectrum.
The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, often broad |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to weak |
| Aromatic Ring | C=C Stretch | 1450-1650 | Medium to strong |
| Alcohol | C-O Stretch | 1000-1200 | Medium to strong |
| Aryl Halide | C-Cl Stretch | 600-800 | Strong |
UV-Visible Spectroscopy for Electronic Transition Studies in Research Contexts
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within conjugated systems like this compound. The fluorene core possesses an extended π-electron system, which gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The absorption of UV light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (typically π* orbitals).
The primary electronic transitions observed in fluorene and its derivatives are π → π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the fluorene ring. For this compound, the chlorine atoms and the hydroxyl group act as auxochromes, which can modify the electronic properties of the chromophore.
Effect of Chlorine Substituents: The chlorine atoms, being electron-withdrawing through induction but electron-donating through resonance, can cause a bathochromic shift (red shift) or a hypsochromic shift (blue shift) of the absorption bands compared to the parent fluorene molecule. The net effect depends on the interplay of these electronic influences.
Effect of the Hydroxyl Group: The hydroxyl group at the C9 position can also influence the electronic transitions. Its lone pair of electrons can participate in resonance, potentially leading to a red shift in the absorption maxima.
Studies on related fluorene derivatives have shown that substitution can significantly alter the UV-visible absorption spectrum. For instance, the introduction of electron-withdrawing or electron-donating groups can shift the λmax to longer wavelengths. Research on various substituted fluorenes indicates that the energy difference between singlet-singlet and triplet-triplet absorption maxima often remains consistent despite substitution. dtic.mil In some fluorene derivatives, multiple absorption maxima are observed, corresponding to different electronic transitions within the molecule. ucf.edu
The electronic transitions in this compound are expected to be primarily of the π → π* type, characteristic of the aromatic fluorene system. The precise λmax values would be influenced by the electronic effects of the chloro and hydroxyl substituents.
The following table outlines the expected electronic transitions and the potential influence of the substituents on the UV-Visible absorption spectrum of this compound.
| Transition Type | Involved Orbitals | Expected Wavelength Region | Influence of Substituents (Cl, OH) |
| π → π | π bonding to π antibonding | Ultraviolet (UV) | Potential bathochromic (red) or hypsochromic (blue) shift of λmax. |
Emerging Trends and Future Research Directions for 2,7 Dichloro 9h Fluoren 9 Ol
Development of Highly Efficient and Sustainable Green Chemistry Approaches in Synthesis
The synthesis of 2,7-Dichloro-9H-fluoren-9-ol and its crucial precursor, 2,7-dichlorofluorene (B131596), is undergoing a shift towards more sustainable and environmentally conscious methods, in line with the principles of green chemistry. Traditional chlorination methods often involve hazardous reagents like chlorine gas. quickcompany.in Research is now focused on adopting safer and more efficient chlorinating agents.
One notable advancement is the use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent for converting fluorene (B118485) to 2,7-dichlorofluorene. quickcompany.ingoogle.com This method significantly reduces the volume of solvent required (such as glacial acetic acid) and avoids the handling of highly reactive and dangerous chlorine gas. quickcompany.ingoogle.com A patented process highlights that using sulfuryl chloride can increase the reaction yield to over 63%, a substantial improvement over older methods. google.com This approach not only saves costs but also minimizes environmental impact. google.com
Future research in this area aims to further optimize these processes by exploring:
Catalytic Systems: The use of catalysts like iron trichloride (B1173362) is already established, but investigations into more efficient and recyclable catalysts could further enhance the sustainability of the synthesis. google.com
Solvent Reduction: Minimizing or replacing traditional organic solvents with greener alternatives is a key goal.
Continuous Flow Processes: Adopting continuous flow technology, which has been successfully applied to the synthesis of other 9-aryl-fluoren-9-ols, could offer improved safety, efficiency, and scalability for the production of this compound.
Exploration of Novel Catalytic Transformations and Reaction Pathways
The reactivity of this compound is largely dictated by the hydroxyl group at the C9 position. This site is a hub for a variety of chemical transformations, opening pathways to a diverse range of derivatives.
A primary and fundamental reaction is the oxidation of the alcohol to its corresponding ketone, 2,7-dichloro-9-fluorenone (B3334323). This ketone is a valuable intermediate for further functionalization, including the synthesis of 2,7-dichloro-9-diazo-9H-fluorene, which can be achieved via a two-step reaction involving hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) followed by an oxidant like mercuric oxide (HgO). chemicalbook.com
Beyond simple oxidation, research is exploring more complex, catalyzed transformations:
Dehydration and Nucleophilic Substitution: The hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water). This generates a highly stabilized fluorenyl cation at the C9 position. This reactive intermediate can undergo elimination to form a substituted fluorene or react with various nucleophiles to create new C-C, C-O, or C-N bonds at the C9 position.
Photochemical Reactions: The photochemistry of 2,7-disubstituted fluorenyl alcohols has been investigated, revealing a competition between heterolytic (cation-forming) and homolytic (radical-forming) cleavage pathways of the C9-O bond. bac-lac.gc.ca These light-induced reactions provide novel, catalyst-free routes to generate reactive intermediates for synthesizing complex molecules. bac-lac.gc.ca
Esterification and Etherification: Standard catalytic reactions to convert the alcohol into esters and ethers are also key pathways. These modifications can tune the solubility, electronic properties, and reactivity of the molecule for specific material or biological applications.
Design of Next-Generation Functional Materials Utilizing the this compound Scaffold
The rigid, planar, and π-conjugated system of the fluorene core makes its derivatives highly attractive for the development of advanced functional materials. nih.gov The 2,7-dichloro substitutions on this scaffold act as electron-withdrawing groups, which significantly modify the electronic and optical properties of the molecule, making this compound a valuable building block.
Fluorene-based polymers and copolymers are of particular interest due to their unique optical and electrical properties, which are leveraged in applications such as organic light-emitting diodes (OLEDs) and solar cells. chemicalbook.com Research focuses on incorporating the 2,7-dichloro-fluorenol unit into larger conjugated systems. Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are versatile methods for preparing well-defined poly(2,7-fluorene) derivatives. researchgate.net These polymers often exhibit strong blue emission with high quantum yields, a desirable characteristic for display and lighting technologies.
Future design of next-generation materials involves:
Tuning Optoelectronic Properties: The 2,7-dichloro substituents provide handles for further chemical modification, for instance, through cross-coupling reactions to attach different aryl groups. researchgate.net This allows for precise tuning of the material's HOMO/LUMO energy levels, band gap, and charge transport properties.
High-Mobility Semiconductors: Researchers are designing fluorene-based organic semiconductors with high charge-carrier mobility and low-threshold lasing characteristics, which are crucial for developing electrically pumped organic lasers. researchgate.net
Polymer Synthesis: The di-functional nature of 2,7-disubstituted fluorenes makes them ideal monomers for polymerization. The hydroxyl group on this compound offers an additional site for creating branched or cross-linked polymer architectures with unique properties.
Interdisciplinary Applications in Sensor Technology and Chemical Biology (as a synthetic component)
The this compound scaffold serves as a critical synthetic component in both sensor technology and chemical biology, primarily due to the versatility of the fluorene core and its derivatives.
Chemical Biology: A significant application is its role as a key intermediate in the synthesis of the antimalarial drug lumefantrine (B1675429) (also known as benflumetol). quickcompany.in The synthesis of lumefantrine involves a multi-step process starting from 2,7-dichlorofluorene, which is the precursor to this compound. quickcompany.innih.govpatsnap.com The fluorene core forms the backbone of the final drug molecule. quickcompany.in Furthermore, various derivatives based on the 2,7-dichloro-9H-fluorene framework have been synthesized and investigated for their potential as anticancer and antimicrobial agents. researchgate.net
Sensor Technology: The inherent fluorescence of the fluorene ring system makes it an excellent platform for developing chemical sensors. nih.gov Research has shown that fluorene-based molecules and polymers can be designed as fluorescent sensors for detecting a wide range of analytes. For example, specific fluorene derivatives have been synthesized to act as sensors for:
Nitroaromatic Compounds (NACs): Used in the detection of explosives. researchgate.net
Metal Cations: Such as Fe³⁺. researchgate.net
Biomolecules: Including amino acids like arginine. researchgate.net
The sensing mechanism often relies on the quenching or enhancement of the fluorene's fluorescence upon interaction with the target analyte. The 2,7-dichloro substituents can be used to fine-tune the sensor's electronic properties to enhance its selectivity and sensitivity. researchgate.net
Advanced Computational Modeling for Predictive Chemistry and Material Design
Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for predicting the chemical and material properties of fluorene derivatives like this compound. These theoretical calculations provide deep insights into molecular structure, electronic behavior, and optical properties, guiding the rational design of new molecules and materials.
DFT studies on the parent compound, fluorenol, have revealed key electronic characteristics. For instance, calculations show that fluorenol possesses a smaller HOMO-LUMO energy gap compared to its oxidized counterpart, fluorenone. This smaller gap suggests superior charge transport efficiency, making it a promising candidate for molecular nanoelectronics. The significant reduction in the energy gap facilitates quantum tunneling, which enhances electrical conductivity.
Key predictive insights from computational modeling include:
Electronic Properties: Calculation of HOMO/LUMO energy levels and the resulting energy gap helps predict the charge injection and transport capabilities of materials designed for electronic devices.
Optical Properties: Theoretical UV-Vis absorption spectra can be simulated to predict the color and light-absorbing characteristics of new materials. For fluorenol, models predict a red-shifted absorption maximum compared to fluorenone, indicating better light absorption properties.
Molecular Geometry and Stability: Simulations can predict how the molecule will behave under external stimuli, such as an electric field, confirming its structural stability for applications in nanoelectronics.
Polymer Conformation: Monte Carlo simulations based on DFT calculations can model the behavior of poly(fluorene) chains in solution, predicting properties like their radii of gyration and hydrodynamic volumes.
The following table summarizes key computational data for the parent fluorenol molecule, which serves as a model for understanding the properties of its dichloro-derivative.
| Parameter | Fluorenone Value (eV) | Fluorenol Value (eV) | Computational Method |
|---|---|---|---|
| HOMO Energy | -7.99 | -7.56 | CAM-B3LYP |
| LUMO Energy | -1.53 | -1.65 | CAM-B3LYP |
| HOMO-LUMO Gap (HLG) | 6.46 | 5.91 | CAM-B3LYP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
